molecular formula C14H8O6 B1678644 Quinalizarine CAS No. 81-61-8

Quinalizarine

Numéro de catalogue: B1678644
Numéro CAS: 81-61-8
Poids moléculaire: 272.21 g/mol
Clé InChI: VBHKTXLEJZIDJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antifungal Properties

Recent studies have established quinalizarin as a potential antifungal agent, particularly against Candida species. Research indicates that quinalizarin effectively reduces hyphal growth and inhibits biofilm formation in Candida albicans and Candida auris. The compound was shown to induce cell death through both apoptosis and necrosis, depending on the dosage administered. Additionally, quinalizarin increases intracellular reactive oxygen species (ROS) levels and alters mitochondrial membrane potential, contributing to its antifungal efficacy .

Key Findings:

  • Mechanism of Action: Quinalizarin downregulates genes associated with hyphal growth and biofilm formation in Candida species.
  • Toxicity Profile: The compound exhibits low toxicity in human erythrocytes, suggesting its potential as a safe therapeutic option for treating fungal infections in cancer patients .

Anticancer Activities

Quinalizarin has also been extensively studied for its anticancer properties across various cancer types, including breast, lung, and gastric cancers. It demonstrates significant cytotoxic effects by inducing apoptosis through ROS production and modulation of key signaling pathways such as MAPK and STAT3.

Case Studies

  • Breast Cancer (MCF-7 Cells):
    • Quinalizarin treatment resulted in dose-dependent cytotoxic effects on MCF-7 breast cancer cells. The compound caused mitochondrial-associated apoptosis and cell cycle arrest at the G1 phase .
    • The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptotic effects.
  • Lung Cancer:
    • Research indicated that quinalizarin could enhance the sensitivity of lung cancer cells to chemotherapy by modulating signaling pathways involved in cell proliferation and apoptosis .
    • A study highlighted that quinalizarin acts as a selective inhibitor of protein kinase CK2, which is implicated in various cancers. This selectivity may enhance its therapeutic potential compared to other inhibitors .
  • Gastric Cancer:
    • Quinalizarin has shown promise in inducing apoptosis in gastric cancer cells, with studies suggesting it may disrupt cellular mechanisms that promote tumor growth .

Comparative Analysis of Quinalizarin's Efficacy

Type of Cancer Cell Line Mechanism of Action Key Findings
Breast CancerMCF-7Induction of ROS-mediated apoptosisSignificant cytotoxicity; cell cycle arrest observed
Lung CancerA549Inhibition of protein kinase CK2Enhanced sensitivity to chemotherapy
Gastric CancerAGSInduction of apoptosis via mitochondrial pathwaysEffective against gastric adenocarcinoma

Mécanisme D'action

Target of Action

Quinalizarin primarily targets Casein kinase II subunit alpha (CK2α) . CK2α is a protein kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

Quinalizarin acts as a potent, selective, and cell-permeable inhibitor of protein kinase CK2 . It inhibits the enzymatic activity of CK2α, thereby modulating the phosphorylation state of various CK2 substrates . This interaction with its target leads to changes in cellular processes regulated by CK2.

Biochemical Pathways

Quinalizarin affects several biochemical pathways. It has been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways . Specifically, it activates the mitogen-activated protein kinase (MAPK) pathway and p53, while inhibiting the protein kinase B (Akt) and signal transducer and activator of transcription-3 (STAT3) signaling pathways .

Result of Action

Quinalizarin’s interaction with its targets leads to various molecular and cellular effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase . Additionally, it induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . Quinalizarin also reduces hyphal growth, inhibits biofilm formation, and damages mature Candida albicans biofilms .

Action Environment

It’s worth noting that the efficacy of quinalizarin can be influenced by the physiological state of the cells, such as the stage of the cell cycle and the presence of oxidative stress

Analyse Biochimique

Biochemical Properties

Quinalizarin interacts with several enzymes and proteins. It is a potent and selective inhibitor of the enzyme protein kinase CK2 . This interaction plays a significant role in biochemical reactions, as protein kinase CK2 is involved in various cellular functions .

Cellular Effects

Quinalizarin has been found to exert significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of lung cancer A549 cells . It also induces apoptosis and reactive oxygen species (ROS) generation in these cells . In addition, quinalizarin has been found to have antifungal activity against Candida albicans, reducing hyphal growth and inhibiting biofilm formation .

Molecular Mechanism

At the molecular level, quinalizarin exerts its effects through various mechanisms. It has been found to modulate the Akt, MAPK, STAT3, and p53 signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of quinalizarin change over time in laboratory settings. For instance, it has been shown to induce cell cycle arrest at the G0/G1 phase in a time-dependent manner

Metabolic Pathways

Quinalizarin is involved in various metabolic pathways due to its interaction with protein kinase CK2 . Detailed information on the specific metabolic pathways that quinalizarin is involved in, as well as its effects on metabolic flux or metabolite levels, is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La quinalizarine peut être synthétisée selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'anhydride phtalique avec l'hydroquinone en milieu acide, suivie d'une oxydation . Une autre méthode comprend la réaction de l'anhydride phtalique avec le 4-chlorophénol, suivie d'une hydrolyse du chlorure .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées, optimisées pour le rendement et la pureté. Les conditions réactionnelles sont soigneusement contrôlées pour assurer la production efficace de la this compound avec un minimum de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : La quinalizarine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Elle est particulièrement connue pour sa capacité à participer à des réactions redox en raison de la présence de plusieurs groupes hydroxyle .

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .

4. Applications dans la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition enzymatique. C'est un inhibiteur puissant de la protéine kinase CK2, une enzyme impliquée dans divers processus cellulaires. La this compound se lie au site de liaison de l'ATP de la CK2, empêchant son activité . De plus, elle inhibe la catéchol O-méthyltransférase, une enzyme impliquée dans le métabolisme des catécholamines . La capacité du composé à générer des espèces réactives de l'oxygène (ROS) contribue également à ses effets anticancéreux en induisant l'apoptose dans les cellules cancéreuses .

Activité Biologique

Quinalizarin, chemically known as 1,2,5,8-tetrahydroxyanthraquinone, is an anthraquinone compound that has garnered attention for its diverse biological activities, particularly in cancer research and antifungal applications. This article explores the biological activity of quinalizarin, focusing on its anticancer properties, mechanisms of action, and potential as an antifungal agent.

Anticancer Properties

Quinalizarin has been extensively studied for its anticancer effects across various cancer types. Research indicates that it exhibits significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells in a dose-dependent manner . The compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through reactive oxygen species (ROS) mediated pathways involving MAPK signaling .

The mechanisms by which quinalizarin exerts its anticancer effects include:

  • Cell Cycle Arrest : Quinalizarin significantly increases the percentage of cells in the G0/G1 phase while decreasing those in the G2/M phase. This effect correlates with the downregulation of cyclins (D1 and E) and cyclin-dependent kinases (CDK2/4/6), alongside an increase in p21 and p27 expression levels .
  • Apoptosis Induction : Studies have shown that quinalizarin enhances apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Flow cytometry analysis demonstrated increased rates of early and late apoptosis in treated cells .
  • Inhibition of Protein Kinase CK2 : Quinalizarin is recognized as a potent and selective inhibitor of protein kinase CK2. It displays a competitive inhibition profile with a Ki value around 50 nM, making it a valuable tool for studying CK2's role in cancer biology .

Case Studies

Several studies highlight quinalizarin's effectiveness against different cancer types:

  • Lung Cancer : Quinalizarin has shown promise in reducing icotinib resistance in non-small cell lung cancer (NSCLC) by inhibiting proliferation and promoting apoptosis through AKT and ERK signaling pathways .
  • Breast Cancer : In vitro studies have demonstrated that quinalizarin significantly reduces cell viability and induces apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .
  • Leukemia : Quinalizarin's cytotoxicity extends to leukemia T cells, where it has been shown to inhibit cell growth effectively .

Antifungal Activity

Recent studies have also identified quinalizarin as a potential antifungal agent. It exhibits significant activity against Candida albicans and other fungal species by inhibiting hyphal growth and biofilm formation. The compound induces cell death through both apoptosis and necrosis mechanisms, depending on the concentration used .

Mechanisms of Antifungal Action

  • Biofilm Disruption : Quinalizarin has been shown to downregulate genes associated with biofilm formation in Candida species, thereby impairing their ability to adhere and form protective structures .
  • Reactive Oxygen Species Generation : Treatment with quinalizarin leads to increased levels of intracellular ROS, which contributes to fungal cell death by disrupting mitochondrial function .

Summary Table of Biological Activities

Activity TypeEffect on Cancer CellsEffect on Fungi
CytotoxicitySignificant reduction in viabilityInhibition of hyphal growth
Apoptosis InductionEnhanced apoptosis via ROS pathwaysInduction of apoptosis and necrosis
Cell Cycle ArrestG0/G1 phase arrestNot applicable
CK2 InhibitionPotent inhibitor (Ki ~ 50 nM)Not applicable

Propriétés

IUPAC Name

1,2,5,8-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKTXLEJZIDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052558
Record name Quinalizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS]
Record name Quinalizarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17073
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

81-61-8
Record name Quinalizarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,8-Tetrahydroxy anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinalizarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quinalizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinalizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinalizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,8-tetrahydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINALIZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinalizarin
Reactant of Route 2
Reactant of Route 2
Quinalizarin
Reactant of Route 3
Reactant of Route 3
Quinalizarin
Reactant of Route 4
Quinalizarin
Reactant of Route 5
Quinalizarin
Reactant of Route 6
Quinalizarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.